molecular formula C23H21N5O3S2 B11285913 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11285913
M. Wt: 479.6 g/mol
InChI Key: GBFRSUGWHVFBKG-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with various functional groups

Preparation Methods

The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps, typically starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired reaction.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thienotriazolopyrimidines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C23H21N5O3S2

Molecular Weight

479.6 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C23H21N5O3S2/c1-13-6-8-18(31-4)16(11-13)24-21-20-17(9-10-32-20)28-22(25-21)23(26-27-28)33(29,30)19-12-14(2)5-7-15(19)3/h5-12H,1-4H3,(H,24,25)

InChI Key

GBFRSUGWHVFBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=C(C=CC(=C5)C)C

Origin of Product

United States

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